3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]propanamide is a complex organic compound featuring a furan ring, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]propanamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the furan and trifluoromethyl groups, and the final coupling with the propanamide moiety. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Furan and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution or other suitable methods.
Coupling with Propanamide: The final step involves coupling the intermediate with propanamide using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and sulfanyl groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify specific functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties may make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]propanamide: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H16F3N3O2S2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2-methylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C19H16F3N3O2S2/c1-28-15-7-3-2-5-12(15)23-17(26)8-10-29-18-24-13(14-6-4-9-27-14)11-16(25-18)19(20,21)22/h2-7,9,11H,8,10H2,1H3,(H,23,26) |
InChI Key |
NUWNUPKELFGHDH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.